N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride
Description
Properties
IUPAC Name |
N-cyclopentyl-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(2)9-5-8-11-10-6-3-4-7-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTBBHIEIAOJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CCCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride typically involves the reaction of cyclopentanamine with 3-(dimethylamino)propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopentane vs. Piperidine/Phenyl Substituents
- Cyclopentane : The five-membered ring provides moderate rigidity compared to the six-membered piperidine in ’s compound. This may influence binding specificity in biological targets, as smaller rings limit conformational flexibility .
- Phenyl Group: The aromatic ring in 3-dimethylamino-1-phenyl-propanamine dihydrochloride () enables π-π interactions with proteins or nucleic acids, a feature absent in the cyclopentane-based target compound .
Dihydrochloride Salt vs. Neutral or Monosalt Forms
- The dihydrochloride form enhances water solubility and stability, making the compound preferable for in vitro assays compared to neutral analogs like N-[3-(dimethylamino)propyl]pentanamide (), which may require organic solvents .
Functional Group Variations
- Chlorine atoms in (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine dihydrochloride () increase molecular weight and may alter metabolic stability .
Biological Activity
N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopentane ring and a dimethylamino group. Its molecular formula is , with a molecular weight of approximately 200.15 g/mol. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.
Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the dimethylamino group, which is known to influence various pharmacological effects:
- Neurotransmitter Modulation : Compounds with dimethylamino groups often interact with neurotransmitter systems. Research indicates that this compound may modulate cholinergic receptors, potentially influencing cognitive functions and memory processes .
- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting that this compound could possess similar effects against bacterial and fungal pathogens .
- Analgesic Effects : There is evidence that compounds with similar structures can act as analgesics, providing pain relief through various mechanisms, including modulation of pain pathways in the central nervous system .
Synthesis
The synthesis of this compound typically involves the reaction of cyclopentanamine derivatives with dimethylaminopropyl halides. The following general synthetic pathway can be outlined:
- Starting Materials : Cyclopentanamine and dimethylaminopropyl chloride are used as key reactants.
- Reaction Conditions : The reaction is usually conducted in an organic solvent such as dichloromethane under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that structurally similar compounds exhibited significant antimicrobial effects against various strains of bacteria, suggesting potential applications in treating infections .
- Neuropharmacological Studies : Research focusing on neurotransmitter modulation indicated that compounds with a similar structural motif could enhance cognitive function by acting on cholinergic pathways .
- Toxicological Assessments : Evaluations have highlighted potential concerns regarding skin irritation and sensitization associated with similar chemical structures, emphasizing the need for further toxicity studies to ensure safety for pharmaceutical applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride?
- Methodology :
- Step 1 : Alkylate cyclopentanamine with 3-chloropropyldimethylamine hydrochloride in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C).
- Step 2 : Maintain pH between 7–8 using sodium bicarbonate to prevent side reactions.
- Step 3 : Purify via recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.
- Key Precursors : 3-Chloro-1-propanol and dimethylamine derivatives are critical intermediates .
Q. Which spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the dimethylamino group (δ 2.1–2.3 ppm) and cyclopentane ring protons (δ 1.5–2.0 ppm).
- FT-IR : Identify N-H stretches (2500–3000 cm) and hydrochloride salt formation (broad O-H/N-H bands).
- X-ray Crystallography : Resolve crystal packing and ionic interactions (e.g., Cl hydrogen bonding) .
Q. What are the solubility properties of this compound in polar solvents?
- Methodology :
- Conduct phase solubility studies in water, methanol, and ethanol at 25°C.
- Data : Similar dihydrochlorides show high solubility in water (>100 mg/mL) and methanol (>50 mg/mL), but limited solubility in non-polar solvents (<5 mg/mL in hexane) .
Advanced Research Questions
Q. How can conflicting solubility data in different solvent systems be resolved?
- Methodology :
- Step 1 : Perform temperature-dependent solubility assays (10–40°C) to identify thermodynamic stability.
- Step 2 : Use Hansen solubility parameters to correlate solvent polarity with dissolution behavior.
- Step 3 : Validate with dynamic light scattering (DLS) to detect aggregation in borderline solvents .
Q. What strategies mitigate hygroscopicity during long-term storage?
- Methodology :
- Storage : Use desiccants (silica gel) and inert atmosphere (argon) to minimize moisture uptake.
- Analysis : Monitor hygroscopicity via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS).
- Formulation : Consider lyophilization for lab-scale stability .
Q. How to validate analytical methods for purity assessment and impurity profiling?
- Methodology :
- HPLC : Use a C18 column with charged aerosol detection (CAD) for non-UV-active impurities.
- Reference Standards : Compare against EP-grade impurities (e.g., related hydrochlorides in MM0077.03/MM0077.04) .
- Validation Parameters : Assess linearity (R > 0.995), LOD/LOQ (<0.1%), and precision (%RSD < 2%) per ICH Q2(R1).
Q. How to analyze molecular interactions in crystal structures?
- Methodology :
- X-ray Diffraction : Resolve hydrogen-bonding networks between the dihydrochloride and water molecules.
- DFT Calculations : Model ionic interactions (e.g., Cl···H-N) using B3LYP/6-31G(d) basis sets.
- Data : Refer to cadmium(II) complex structures with similar dimethylamino-propyl motifs for comparative analysis .
Q. What are the challenges in quantifying trace byproducts during synthesis?
- Methodology :
- LC-MS/MS : Detect low-abundance intermediates (e.g., monoalkylated byproducts) with MRM transitions.
- Isotopic Labeling : Use N-labeled cyclopentanamine to track reaction pathways.
- Reference : Compare with acridine-based dihydrochlorides, which require rigorous impurity controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
